Xanthine monosodium salt, monohydrate

Overview

Description

Synthesis Analysis

The synthesis of xanthine derivatives, including xanthine sodium salt, involves complex chemical reactions. A notable method for synthesizing xanthine derivatives is reported by Morel et al. (2017), which describes a concise route towards xanthines through a double-amidination reaction. This process involves consecutive intermolecular C-Cl and intramolecular oxidative C-H amidination, showcasing an innovative approach to constructing the xanthine scaffold with diverse substituents, thus avoiding post-functionalization steps (Morel et al., 2017).

Molecular Structure Analysis

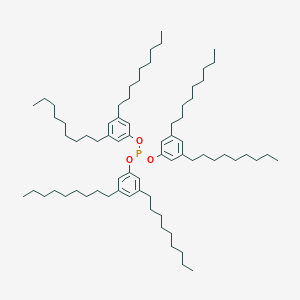

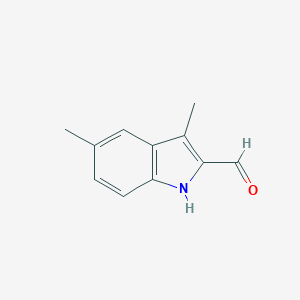

The molecular structure of the sodium salt of xanthine has been detailed by Mizuno, Fujiwara, and Tomita (1969), who elucidated the crystal and molecular structure of this compound. They found that the sodium salt of xanthine forms monoclinic crystals, with each Na+ cation surrounded by six water molecules. The xanthine anion participates in ten hydrogen bonds, forming a closely packed system, which is crucial for understanding its reactivity and interactions (Mizuno et al., 1969).

Chemical Reactions and Properties

The chemical reactivity of xanthine sodium salt involves its interaction with various enzymes and compounds. For example, xanthine oxidase can catalyze the reduction of purine N-oxides, highlighting the role of xanthine and its derivatives in enzymatic reactions that are fundamental in biological systems. This reactivity is also evident in the reduction of nitrates and nitrite to nitric oxide under hypoxic conditions, suggesting a vasodilatory role in ischemia (Stöhrer & Brown, 1969; Millar et al., 1998).

Physical Properties Analysis

The study of the sodium salt of xanthine reveals significant insights into its physical properties. The crystallography studies provide detailed information about its crystalline structure, which is essential for understanding its solubility, stability, and interaction with biological molecules. These physical properties are closely linked to its molecular structure and play a crucial role in its biological functions and applications.

Chemical Properties Analysis

Xanthine sodium salt's chemical properties, such as its reactivity with oxidases and its role in the formation of reactive oxygen species, are of particular interest. The enzyme xanthine oxidase, for example, is known to use xanthine as a substrate, leading to the production of uric acid and reactive oxygen species. This biochemical pathway is significant in understanding conditions like gout and the enzymatic mechanisms behind oxidative stress (Harrison, 2002; Kelley et al., 2010).

Scientific Research Applications

Structural Analysis :

- The sodium salt of xanthine has been structurally analyzed, revealing a monoclinic crystal structure with deprotonation at the imino N(3)H position of the xanthine molecule. Each sodium cation is surrounded by six water molecules, forming a closely packed system (Mizuno, Fujiwara, & Tomita, 1969).

Renal and Cardiovascular Research :

- Studies on salt-induced experimental hypertension have shown an increase in kidney xanthine oxidoreductase activity, suggesting a link between sodium intake, renal function, and hypertension (Laakso et al., 1998).

Biosensor Development :

- Xanthine sodium salt has applications in developing biosensors for detecting adenosine-3-phosphate degradation products, which are crucial in evaluating meat freshness. One such sensor uses a chitosan-polypyrrole-gold nanoparticles hybrid platform for enhanced electron transfer (Dervisevic et al., 2017).

Analytical Chemistry :

- The substance has been utilized in creating assays to screen for xanthine oxidase inhibitors and superoxide anion scavengers, indicating its utility in the analysis of substances related to gout and oxidative stress-related diseases (Liu et al., 2012).

Pharmaceutical Analysis :

- Xanthine derivatives, including xanthine sodium salt, have been studied for their electrophoretic behavior, contributing to the understanding and development of pharmaceutical preparations (Blanco & Valverde, 2002).

Medical Diagnostics and Food Quality Control :

- Techniques have been developed for the simultaneous detection of uric acid, xanthine, and hypoxanthine based on functionalized nitrogen-doped graphene, with potential applications in medical diagnostics and food quality control (Ai et al., 2015).

- Nonenzymatic sensors based on carbon nanofibers have been proposed for determining xanthine in clinical analysis and food quality control, signifying its role in monitoring the freshness of fish and other foods (Tang et al., 2011).

Therapeutic Research :

- Xanthine oxidase inhibitors, which may include derivatives of xanthine sodium salt, have been studied for their therapeutic effects in conditions like gout, ischemic injuries, inflammatory diseases, and chronic heart failure (Pacher, Nivorozhkin, & Szabó, 2006).

Mechanism of Action

Target of Action

Xanthine sodium salt primarily targets two enzymes: Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in purine metabolism, which is essential for the synthesis of DNA and RNA.

Mode of Action

Xanthine sodium salt acts as a substrate for xanthine oxidase . It interacts with its targets by elevating cellular cyclic AMP levels. This elevation is achieved by preventing the breakdown and metabolism of cyclic AMP through the inhibition of tissue phosphodiesterases .

Biochemical Pathways

Xanthine sodium salt affects the purine metabolism pathway . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The compound also influences the antagonistic activity toward all four adenosine receptors subtypes .

Pharmacokinetics

It’s known that xanthine is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); xanthine acyl glucuronides are cleared by the kidney .

Result of Action

The action of xanthine sodium salt results in the elevation of cellular cyclic AMP levels . This can lead to various cellular effects, depending on the specific cell type and the signaling pathways involved. For instance, in certain cell types, elevated cyclic AMP levels can lead to increased gene expression, altered cellular metabolism, or changes in cell growth and differentiation.

Safety and Hazards

Future Directions

Xanthine and its derivatives have shown diverse physiological and pharmacological activities, making it a potential scaffold in drug development . Future research directions include developing uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricaemia in mice, to develop protocols for generating suitable models of hyperuricaemia and to adhere to a standard protocol for urate measurements .

Biochemical Analysis

Biochemical Properties

Xanthine sodium salt acts as a substrate for xanthine oxidase . It interacts with tissue phosphodiesterases, preventing the breakdown and metabolism of cellular cyclic AMP . This interaction influences various biochemical reactions within the cell .

Cellular Effects

The effects of Xanthine sodium salt on cells are primarily mediated through its influence on cellular cyclic AMP levels . By inhibiting tissue phosphodiesterases, it prevents the breakdown of cyclic AMP, thereby influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Xanthine sodium salt exerts its effects through binding interactions with biomolecules such as xanthine oxidase and tissue phosphodiesterases . These interactions lead to changes in gene expression and enzyme activity, contributing to its pharmacological effects .

Metabolic Pathways

Xanthine sodium salt is involved in purine metabolism, where it acts as a substrate for xanthine oxidase . This interaction could influence metabolic flux or metabolite levels within the cell .

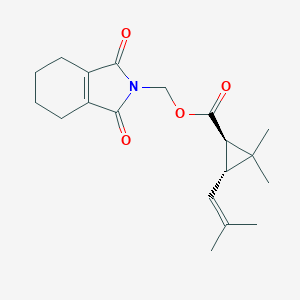

properties

| { "Design of the Synthesis Pathway": "Xanthine sodium salt can be synthesized through a simple reaction between xanthine and sodium hydroxide.", "Starting Materials": [ "Xanthine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve xanthine in water", "Step 2: Slowly add sodium hydroxide to the xanthine solution while stirring", "Step 3: Continue stirring the mixture for several hours until a white precipitate forms", "Step 4: Filter the precipitate and wash it with water", "Step 5: Dry the xanthine sodium salt under vacuum" ] } | |

CAS RN |

1196-43-6 |

Molecular Formula |

C5H5N4NaO3 |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

sodium;2-oxo-1,7-dihydropurin-6-olate;hydrate |

InChI |

InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |

InChI Key |

GZIAFQQFOSYIEY-UHFFFAOYSA-M |

SMILES |

C1=NC2=C([N-]1)C(=O)NC(=O)N2.[Na+] |

Canonical SMILES |

C1=NC2=NC(=O)NC(=C2N1)[O-].O.[Na+] |

Other CAS RN |

68738-87-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was xanthine sodium salt used to study Behçet’s disease in the provided research?

A1: In this study [], xanthine sodium salt was used to induce oxidative stress in mice infected with herpes simplex virus type-1 (HSV-1). This aimed to mimic a potential environmental trigger of Behçet’s disease (BD). Researchers investigated whether the combination of HSV-1 infection and oxidative stress could increase the incidence of BD in mice. They compared the effects of different stressors, including xanthine sodium salt, on BD development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)